MAPK3 Binding Affinity: Yibeissine Achieves -10.0 kcal/mol, Comparable to Hypericin (-10.7 kcal/mol) and Physalin F (-10.0 kcal/mol)
In a computational molecular docking study targeting MAPK3 as a therapeutic hub for multiple sclerosis, Yibeissine demonstrated a binding affinity of -10.0 kcal/mol. This value is within 0.7 kcal/mol of the top-performing compound Hypericin (-10.7 kcal/mol) and identical to Physalin F (-10.0 kcal/mol) [1]. The complex stability was further validated by molecular dynamics simulations.
| Evidence Dimension | Binding Affinity to MAPK3 |
|---|---|
| Target Compound Data | -10.0 kcal/mol |
| Comparator Or Baseline | Hypericin: -10.7 kcal/mol; Physalin F: -10.0 kcal/mol |
| Quantified Difference | Yibeissine is 0.7 kcal/mol weaker than Hypericin; equal to Physalin F |
| Conditions | Molecular docking with PyRx; target: MAPK3 protein structure optimized via Robetta server and Galaxy Refine |
Why This Matters
Near-top-tier MAPK3 binding affinity positions Yibeissine as a credible alternative when Hypericin is contraindicated due to ADME or toxicity concerns.
- [1] Systematic identification of molecular biomarkers and drug candidates targeting MAPK3 in multiple sclerosis. Human Gene. 2025 Sep;45:201436. doi: 10.1016/j.humgen.2025.201436. View Source
